molecular formula C20H18ClFN2O5S B2845147 Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-08-8

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2845147
CAS No.: 866349-08-8
M. Wt: 452.88
InChI Key: QHPKGQQBZRLIBJ-UHFFFAOYSA-N
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Description

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, including a tetrahydropyrimidine core, a sulfonyl group, and multiple aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Aromatic Substitution: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, using appropriate halogenating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts catalysts for alkylation or acylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated/aroylated products.

Scientific Research Applications

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(((3-chlorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(((3-chloro-4-methylphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClFN2O4SC_{18}H_{18}ClFN_{2}O_{4}S, with a molecular weight of 396.86 g/mol. Its structure includes a tetrahydropyrimidine ring, a sulfonyl group, and halogenated aromatic moieties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈ClFN₂O₄S
Molecular Weight396.86 g/mol
CAS Number1449008-02-9
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, leading to competitive inhibition. The presence of the halogenated aromatic rings enhances binding affinity to hydrophobic pockets in proteins, potentially increasing its efficacy against certain biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of established antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Anti-inflammatory and Anticancer Properties

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, preliminary studies suggest potential anticancer activity through the induction of apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study published in Chemistry Letters evaluated the efficacy of various tetrahydropyrimidine derivatives against drug-resistant bacterial strains. The tested compound showed promising results with an IC50 value significantly lower than traditional antibiotics .
  • Mechanistic Insights : Research published in MDPI detailed the mechanism by which this compound affects bacterial cell wall synthesis and protein function through enzyme inhibition .
  • Clinical Implications : A review article highlighted the potential use of compounds similar to this compound in treating infections caused by multi-drug resistant organisms .

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)13-8-9-15(22)14(21)10-13)23-20(26)24-18(17)12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKGQQBZRLIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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